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For Researchers, Scientists, and Drug Development Professionals

The integration of Locked Nucleic Acid (LNA®) technology into quantitative real-time PCR

(qPCR) has revolutionized the landscape of nucleic acid detection and quantification. By

incorporating LNA monomers into oligonucleotide primers and probes, researchers can achieve

unprecedented levels of sensitivity, specificity, and thermal stability. These enhancements are

particularly impactful for challenging applications such as single nucleotide polymorphism

(SNP) genotyping, microRNA (miRNA) quantification, analysis of AT-rich sequences, and

multiplex assays.

This document provides detailed application notes and experimental protocols for the use of

LNA-modified oligonucleotides in qPCR, designed to guide researchers in leveraging this

powerful technology to its full potential.

The Power of LNA® Technology in qPCR
LNA® are bicyclic nucleic acid analogues in which the ribose ring is "locked" by a methylene

bridge connecting the 2'-O and 4'-C atoms. This conformational lock pre-organizes the sugar

into the ideal A-form geometry for Watson-Crick base pairing, leading to several key

advantages in qPCR applications[1][2]:
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Increased Thermal Stability: Each LNA® substitution can increase the melting temperature

(Tm) of a duplex by 2-8°C, allowing for the design of shorter, more specific probes and

primers[2][3].

Enhanced Specificity and Sensitivity: The high binding affinity of LNA® oligonucleotides

enables superior discrimination between perfectly matched and mismatched targets, crucial

for applications like SNP detection and miRNA profiling[1][4][5]. This enhanced affinity also

leads to greater sensitivity, allowing for the detection of low-abundance targets[5][6].

Improved Assay Design for Challenging Targets: LNA® modification is particularly beneficial

for designing assays for AT-rich sequences, where achieving a sufficiently high Tm with

standard DNA oligos can be challenging[3][7]. The ability to use shorter oligos also aids in

targeting specific regions, such as splice variants or closely related gene family members[3].

Applications of LNA®-Modified Oligonucleotides in
qPCR
Single Nucleotide Polymorphism (SNP) Genotyping
The ability of LNA®-modified oligonucleotides to discriminate between single-base mismatches

makes them ideal for SNP genotyping assays. The significant increase in Tm for a perfect

match compared to a mismatch allows for clear allelic discrimination.

Feature
LNA-Modified
Probes

Standard DNA
Probes

Reference(s)

ΔTm (Perfect Match

vs. Mismatch)
>15°C Typically <10°C [8]

Probe Length
Shorter (e.g., 13-18

bases)

Longer (e.g., 20-30

bases)
[7][8]

Signal-to-Noise Ratio Higher Lower [8]

Allelic Discrimination Clear and robust

Often requires

significant

optimization

[9]
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This protocol outlines a general procedure for SNP genotyping using LNA-modified hydrolysis

probes.

1. Assay Design:

Design two allele-specific LNA® probes, each labeled with a different fluorophore (e.g., FAM

and HEX).

Position LNA® bases strategically around the SNP site to maximize the Tm difference

between the matched and mismatched probes.

Design PCR primers flanking the SNP of interest. Aim for a primer Tm of approximately 60-

62°C[10].

2. Reaction Setup:

Prepare a master mix containing:

2x qPCR Master Mix

Forward Primer (final concentration 200-900 nM)

Reverse Primer (final concentration 200-900 nM)

Allele 1 LNA® Probe (e.g., FAM-labeled, final concentration 100-250 nM)

Allele 2 LNA® Probe (e.g., HEX-labeled, final concentration 100-250 nM)

Nuclease-free water

Add genomic DNA template (1-10 ng) to each reaction.

Include appropriate controls: No Template Control (NTC), and homozygous and

heterozygous genomic DNA controls.

3. qPCR Cycling Conditions:

Initial Denaturation: 95°C for 2-10 minutes
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Cycling (40 cycles):

Denaturation: 95°C for 10-15 seconds

Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)

4. Data Analysis:

Generate an allelic discrimination plot (e.g., FAM vs. HEX fluorescence).

Cluster the samples based on their fluorescence signals to determine the genotype

(homozygous for allele 1, homozygous for allele 2, or heterozygous).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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